molecular formula C19H16ClN5 B2807230 N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890940-18-8

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2807230
CAS No.: 890940-18-8
M. Wt: 349.82
InChI Key: UNKNPTYYILYTLA-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1-(4-methylphenyl) substituent on the pyrazolo core and a 4-amino group linked to a 3-chloro-4-methylphenyl moiety. Pyrazolo[3,4-d]pyrimidines are synthesized via nucleophilic substitution reactions, typically involving chloro precursors and aromatic amines under reflux conditions .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-12-3-7-15(8-4-12)25-19-16(10-23-25)18(21-11-22-19)24-14-6-5-13(2)17(20)9-14/h3-11H,1-2H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNKNPTYYILYTLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 3-chloro-4-methylphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Position 1 Substituents

  • Target Compound : 1-(4-Methylphenyl) group enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogs .
  • 1-(4-Chlorophenyl)-N-Benzyl Derivative () : The 4-chlorophenyl group increases steric bulk, possibly reducing metabolic clearance but increasing mutagenicity risk .

Position 4 Amine Substituents

  • Target Compound : The 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may optimize target selectivity and solubility .
  • N-(4-Methylsulfonylphenyl) Derivative () : The sulfonyl group improves solubility but may reduce blood-brain barrier penetration due to high polarity .
  • N-(2-Morpholinoethyl) Derivative (): The morpholine moiety introduces basicity, enhancing solubility and enabling interactions with polar enzymatic pockets .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted)
Target Compound C₁₉H₁₇ClN₅ 362.83 g/mol 1-(4-MePh), 4-NH-(3-Cl-4-MePh) 3.8
7a () C₁₈H₁₄FN₅ 335.34 g/mol 1-(4-FPh), 4-NH-Ph 3.2
N-(4-MeSO₂Ph) Derivative () C₁₂H₁₃N₅O₂S 307.33 g/mol 1-Me, 4-NH-(4-MeSO₂Ph) 1.5
N-Benzyl-1-(4-ClPh) () C₁₈H₁₄ClN₅ 343.79 g/mol 1-(4-ClPh), 4-NH-Bn 4.1

*LogP values estimated using fragment-based methods.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as 6-Chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • IUPAC Name : 6-Chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : 1040662-70-1
  • Molecular Formula : C13H11Cl2N5
  • Molecular Weight : 308.17 g/mol

The biological activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit tyrosine kinases (TKs), which are crucial for various signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown efficacy against several cancer cell lines by targeting kinases such as c-Src and Bcr-Abl, which are implicated in the pathogenesis of different cancers.

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit substantial cytotoxic effects across various cancer types. Here are some key findings:

Cancer Type Cell Line IC50 (μM) Notes
NeuroblastomaSH-SY5Y8.63Significant reduction in tumor volume in xenograft models .
GlioblastomaU25110.5Induces apoptosis through caspase activation .
RhabdomyosarcomaRD9.2Effective in inhibiting cell growth and migration .
Prostate CancerPC312.0Shows potential as a therapeutic agent in preclinical models .

Case Studies

  • Neuroblastoma Treatment : A study investigated the use of pyrazolo[3,4-d]pyrimidines encapsulated in nanoparticles for targeted delivery to neuroblastoma cells. The results indicated a significant increase in cytotoxicity compared to free drug formulations, with IC50 values demonstrating enhanced efficacy over time (72 hours) for liposomal formulations .
  • In Vivo Models : In mouse models of cancer, the lead compound from a synthesized library showed a tumor volume reduction exceeding 50% when administered at optimized doses. This highlights the potential for clinical applications in treating aggressive tumors like neuroblastoma and glioblastoma .

Pharmacokinetics and Solubility Issues

Despite promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility, which can hinder their clinical development. Recent formulations using albumin nanoparticles and liposomes have been explored to improve solubility and bioavailability. These methods have shown promise in enhancing pharmacokinetic profiles while maintaining cytotoxic efficacy against target cancer cells .

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